Einecs 300-535-2
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Overview
Description
Einecs 300-535-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 300-535-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and reagents used .
Scientific Research Applications
Einecs 300-535-2 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a reagent or intermediate in the synthesis of pharmaceuticals and other biologically active compounds. In industry, it can be utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 300-535-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Einecs 300-535-2 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or functional groups, but each has unique properties and applications. Some similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for.
Properties
CAS No. |
93941-85-6 |
---|---|
Molecular Formula |
C23H36N2O6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
cyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C6H13N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;7-6-4-2-1-3-5-6/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);6H,1-5,7H2 |
InChI Key |
GWJZDIZREWFTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Origin of Product |
United States |
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